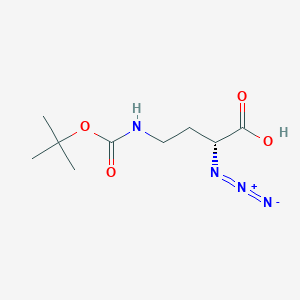

N3-D-Dab(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMWKZYQNHSSAD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Applications of N3-D-Dab(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-D-Dab(Boc)-OH, a key building block in modern chemical biology and drug development. The document details its chemical structure, physicochemical properties, and its significant applications in bioconjugation and peptide synthesis. Detailed, adaptable experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS) are provided. This guide serves as a critical resource for researchers leveraging bioorthogonal chemistry for the development of novel therapeutics and diagnostics.

Introduction

This compound, chemically known as (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its unique trifunctional structure, featuring a carboxylic acid, an azide moiety, and a Boc-protected amine, makes it a versatile tool for the construction of complex biomolecules. The azide group serves as a bioorthogonal handle, allowing for highly specific covalent modification through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc protecting group on the side-chain amine enables its selective deprotection and further functionalization, while the carboxylic acid and the alpha-amine (bearing the azide) allow for its incorporation into peptide backbones. This combination of features makes this compound an invaluable reagent for applications ranging from peptide-drug conjugation and the synthesis of constrained peptides to the development of novel imaging agents and biomaterials.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butanoic acid backbone with an azide group at the alpha-position and a Boc-protected amino group at the gamma-position. The stereochemistry at the alpha-carbon is 'D', which can be of particular interest in the design of peptides with enhanced stability against enzymatic degradation.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic procedures, purification, and for the characterization of resulting products.

| Property | Value | Reference(s) |

| Full Chemical Name | (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid | [1] |

| Synonyms | This compound, Azido-D-Dab(Boc)-OH | [1] |

| CAS Number | 1922891-74-4 | [1] |

| Molecular Formula | C₉H₁₆N₄O₄ | [1] |

| Molecular Weight | 244.25 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 95 - 97 °C | |

| Optical Rotation | [α]²⁰/D = -90 ± 1 ° (c=1 in DMF) | |

| Purity | ≥99% (HPLC, TLC) | |

| Storage Conditions | Store at 0 - 8 °C |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound can be envisioned starting from a commercially available precursor such as Boc-D-glutamic acid. The carboxylic acid side chain can be reduced to the corresponding alcohol, which can then be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement with an azide source, such as sodium azide, would yield the desired product. This proposed pathway is outlined in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to this compound or a peptide containing this residue. The reaction conditions may require optimization depending on the specific substrates.

Materials:

-

This compound or azide-containing peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-containing compound in a suitable solvent (e.g., buffer or DMSO).

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing compound (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).

-

Add the copper-ligand premix: combine the CuSO₄ stock solution (0.1 equivalents) and the THPTA/TBTA stock solution (0.5 equivalents) and vortex briefly. Add this premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

-

If necessary, add an organic co-solvent to ensure solubility of all reactants. The final reaction volume should be adjusted with the degassed buffer.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, HPLC, or LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using appropriate techniques such as reversed-phase HPLC to isolate the desired triazole product.

-

Caption: Experimental workflow for a typical CuAAC reaction.

Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis. This protocol is adapted from established procedures for similar unnatural amino acids.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU, PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Dab residue).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reversed-phase HPLC.

Caption: Workflow for the incorporation of this compound in SPPS.

Spectroscopic Data

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery, peptide science, and chemical biology. Its unique structural features allow for its seamless integration into peptide synthesis and subsequent site-specific modification via highly efficient click chemistry. The protocols and data presented in this guide are intended to facilitate the effective use of this valuable building block in the development of innovative molecular probes, targeted therapeutics, and advanced biomaterials. While a definitive synthesis protocol and comprehensive spectroscopic data are yet to be widely published, the information provided herein offers a solid foundation for its application in a research setting.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N3-D-Dab(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-D-Dab(Boc)-OH, systematically named (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid of significant interest in peptide synthesis, medicinal chemistry, and bioconjugation. Its unique structure, featuring a bioorthogonal azide handle and a readily cleavable Boc protecting group, makes it a versatile building block for the construction of complex peptides and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, stability profile, and handling procedures. Detailed experimental protocols for its analysis and common synthetic transformations are also presented to aid researchers in its effective application.

Core Chemical Properties

This compound is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the tables below. These data are compiled from various supplier specifications and chemical databases.

Table 1: General and Physical Properties

| Property | Value |

| Systematic Name | (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid |

| Common Synonyms | This compound, Boc-D-Dab(N3)-OH |

| CAS Number | 1922891-74-4 |

| Molecular Formula | C₉H₁₆N₄O₄ |

| Molecular Weight | 244.25 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 95 - 97 °C |

Table 2: Spectroscopic and Physicochemical Data

| Property | Value |

| Optical Rotation | [α]²⁰/D = -90 ± 1° (c=1 in DMF) |

| Purity (typical) | ≥97% (HPLC) |

| Solubility | Soluble in DMSO, DMF, and alcohols. Limited solubility in water. |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

Chemical Stability and Handling

While specific forced degradation studies on this compound are not extensively published, its stability can be inferred from the well-documented behavior of its core functional groups: the organic azide and the Boc-carbamate.

Stability Profile

-

Thermal Stability : Organic azides are energetic compounds and can be sensitive to heat.[1][2][3] The stability is generally greater for molecules with a higher carbon-to-nitrogen ratio.[1][4] For this compound, with a (NC + NO) / NN ratio of (9+4)/4 = 3.25, it is considered relatively stable for isolation and storage under recommended conditions. However, it is crucial to avoid excessive heating, as this can lead to decomposition, releasing nitrogen gas. It should be stored at recommended refrigerated temperatures (typically 2-8 °C or -20°C) and away from light.

-

pH Stability :

-

Acidic Conditions : The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), readily cleave the Boc group to reveal the primary amine. Therefore, the compound is unstable in acidic environments, which is a key feature for its use in synthesis. The azide group is generally stable under these conditions.

-

Basic Conditions : The Boc group is stable under basic and nucleophilic conditions, which allows for orthogonal protection strategies in peptide synthesis (e.g., with the base-labile Fmoc group). The azide functional group is also generally stable to basic conditions encountered in standard peptide synthesis.

-

-

Reductive Stability : The azide group can be reduced to a primary amine under various conditions, including catalytic hydrogenation or treatment with phosphines (Staudinger reduction) or thiols. This is a potential pathway for degradation if the molecule is exposed to reducing agents. Care should be taken during peptide cleavage from solid support, as certain scavengers, particularly those containing thiols, can lead to partial reduction of the azide.

-

Photostability : Organic azides can be sensitive to light. It is recommended to store the compound in the dark or in amber vials to prevent photochemical decomposition.

Safe Handling and Storage

Given the energetic nature of the azide group, proper handling procedures are mandatory to ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling :

-

Handle the compound in a well-ventilated fume hood.

-

Avoid creating dust.

-

Use plastic or ceramic spatulas; never use metal spatulas , as heavy metal azides are shock-sensitive and highly explosive.

-

Avoid grinding, shock, or friction.

-

Do not mix with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.

-

Avoid contact with heavy metals and halogenated solvents like dichloromethane, which can form explosive diazidomethane.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry, dark place. Recommended storage temperatures are typically 2-8°C or -20°C for long-term stability.

-

Store separately from acids, heavy metals, and oxidizing/reducing agents.

-

-

Disposal : Azide-containing waste should be handled as hazardous waste and collected separately. It should never be mixed with acidic waste streams. Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine, if feasible within the laboratory's safety protocols.

Experimental Protocols

The following sections provide detailed methodologies for the analysis and common reactions of this compound.

Purity and Identity Analysis: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary method for assessing the purity and confirming the identity of this compound.

Objective: To determine the purity of this compound and confirm its molecular weight.

Instrumentation:

-

HPLC system with a UV detector

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Acetic acid in Acetonitrile

-

Sample: ~1 mg/mL solution of this compound in a 1:1 mixture of Water/Acetonitrile.

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

UV Detection: 210 nm

-

Injection Volume: 10 µL

-

Gradient:

-

0-2 min: 10% B

-

2-17 min: 10% to 90% B

-

17-20 min: 90% B

-

20-21 min: 90% to 10% B

-

21-25 min: 10% B

-

Mass Spectrometry Method:

-

Ionization Mode: ESI Positive

-

Scan Range: m/z 100-500

-

Expected Ion: [M+H]⁺ = 245.12

Data Analysis: Purity is determined by integrating the peak area at 210 nm. The identity is confirmed by the presence of the expected mass-to-charge ratio in the mass spectrum.

Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group using TFA.

Objective: To deprotect the γ-amino group of this compound.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon supply

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 20-50% TFA in DCM. Caution: Gas evolution (CO₂) will occur. Ensure the system is not closed.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

The resulting product, (R)-2-azido-4-aminobutanoic acid trifluoroacetate salt, can be used directly or purified further.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating this compound to an alkyne-containing molecule.

Objective: To form a stable triazole linkage between this compound and a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Alkyne-containing molecule (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq), freshly prepared solution

-

Solvent (e.g., t-BuOH/H₂O 1:1, or DMSO)

Procedure:

-

In a reaction vial, dissolve this compound and the alkyne-containing molecule in the chosen solvent.

-

Add the CuSO₄ solution to the mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction. The solution may change color.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified by standard methods such as column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug development. Understanding its chemical properties and stability is paramount for its successful application. While stable under recommended storage conditions and the basic conditions of Fmoc-based peptide synthesis, its sensitivity to acids, heat, and reducing agents must be carefully managed. The protocols provided in this guide offer a starting point for researchers to confidently utilize this compound in their synthetic endeavors, from analytical characterization to its incorporation into complex molecular architectures. Adherence to strict safety protocols for handling azides is essential to ensure a safe and productive research environment.

References

The Pivotal Role of the Azide Group in N3-D-Dab(Boc)-OH: A Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug development, the strategic incorporation of bioorthogonal functional groups is paramount for the creation of sophisticated molecular architectures. Among these, the azide group stands out for its unique combination of stability, selectivity, and reactivity. This technical guide provides an in-depth exploration of the role of the azide moiety in N-α-azido-N-γ-tert-butyloxycarbonyl-D-diaminobutyric acid (N3-D-Dab(Boc)-OH), a versatile building block enabling advanced bioconjugation strategies. This document will detail the chemical properties of the azide group, its application in peptide synthesis, its central role in "click chemistry," and its utility as a spectroscopic probe, supported by experimental protocols and data.

The Azide Group: A Bioorthogonal Handle

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] Its utility stems from several key properties:

-

Stability: The azide group is remarkably stable under a wide range of chemical conditions, including those typically employed in solid-phase peptide synthesis (SPPS), such as acidic and basic treatments for the removal of protecting groups.[2]

-

Bioorthogonality: Azides are virtually absent in biological systems and do not react with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.[1]

-

Specific Reactivity: Despite its stability, the azide group is poised for highly specific and efficient reactions with select partners, most notably alkynes and phosphines.[1]

This compound is a derivative of D-diaminobutyric acid that strategically incorporates an azide group at the α-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the γ-amino group. This configuration makes it a valuable reagent for introducing a reactive azide handle into peptides and other biomolecules.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-D-Dab(Boc)-OH | |

| CAS Number | 1922891-74-4 | |

| Molecular Formula | C₉H₁₆N₄O₄ | |

| Molecular Weight | 244.25 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 95 - 97 °C | |

| Purity | ≥ 99% (HPLC, TLC) | |

| Storage Conditions | 0 - 8 °C |

The Azide Group in Peptide Synthesis

This compound is designed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The azide group's stability to the repetitive cycles of Fmoc deprotection (using piperidine) and coupling reactions makes it an ideal building block for the site-specific incorporation of a bioorthogonal handle into a peptide sequence.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual incorporation of an azido amino acid into a peptide chain on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Fmoc-protected amino acids

-

This compound (or its Fmoc-protected equivalent for the α-amino group)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or the Fmoc-protected this compound) and 3-5 equivalents of HBTU/HATU in DMF.

-

Add 6-10 equivalents of DIPEA to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test. A yellow color indicates complete coupling.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

-

Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final azido-peptide using mass spectrometry (e-g., ESI-MS or MALDI-TOF) and analytical HPLC.

The Azide Group in "Click Chemistry"

The primary utility of incorporating an azide group into a peptide via this compound is to enable subsequent "click chemistry" reactions. This class of reactions is characterized by high yields, stereospecificity, and the formation of only inoffensive byproducts. The azide group is a key participant in two major types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is robust and can be performed in aqueous solutions, making it ideal for bioconjugation.

The reactivity of the azide in CuAAC is influenced by both steric and electronic factors. Less sterically hindered azides and those with electron-withdrawing substituents generally exhibit faster reaction rates. As an alkyl azide, the azide in this compound is expected to be highly reactive in CuAAC.

Materials:

-

Azido-peptide (synthesized using this compound)

-

Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-stabilizing ligand (e.g., THPTA, TBTA) - optional but recommended

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (if needed to dissolve reagents)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azido-peptide, alkyne-containing molecule, CuSO₄, and sodium ascorbate in the reaction buffer or a minimal amount of DMSO.

-

Reaction Setup: In a reaction vial, combine the azido-peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-containing molecule.

-

Catalyst Addition:

-

If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

Add the CuSO₄ (with or without ligand) to the peptide/alkyne mixture. A typical final concentration is 50-100 µM.

-

-

Initiation: Add a freshly prepared solution of sodium ascorbate (typically 5-10 fold excess over copper) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.

-

Characterization: Confirm the structure and purity of the product by mass spectrometry and analytical HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. This makes SPAAC particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. The reactivity in SPAAC is primarily dictated by the strain of the cyclooctyne and the steric accessibility of the azide.

Materials:

-

Azido-peptide

-

Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester for labeling proteins)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Dissolve the azido-peptide and the cyclooctyne reagent in the reaction buffer.

-

Reaction Setup: Mix the azido-peptide with a 1.5-5 fold molar excess of the cyclooctyne-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time will depend on the specific reactants and their concentrations.

-

Purification and Characterization: Purify and characterize the product as described for the CuAAC reaction.

Applications in Drug Development

The ability to site-specifically introduce an azide group into a peptide or protein using this compound opens up numerous possibilities in drug development.

-

Antibody-Drug Conjugates (ADCs): Click chemistry is increasingly used to synthesize ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. This compound can be used to incorporate an azide handle into the antibody (often through enzymatic modification of glycans followed by azide introduction) or the drug-linker moiety, enabling a highly specific and stable conjugation.

-

Peptide-Drug Conjugates: Similar to ADCs, peptides can be used to target specific receptors. The azide group allows for the attachment of therapeutic payloads to these targeting peptides.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic peptides can improve their pharmacokinetic properties. Click chemistry provides a precise method for PEGylation.

-

Fluorescent Labeling: For diagnostic and research purposes, fluorescent probes can be "clicked" onto azide-modified biomolecules to track their localization and interactions in cells.

The Azide Group as an Infrared (IR) Probe

Beyond its role in bioconjugation, the azide group serves as a powerful vibrational probe in infrared (IR) spectroscopy for studying protein structure and dynamics. The asymmetric stretching vibration of the azide group absorbs in a region of the IR spectrum (~2100 cm⁻¹) that is largely free from interference from other biological molecules.

The precise frequency of the azide stretch is sensitive to its local environment, including solvent exposure, hydrogen bonding, and electric fields. This sensitivity allows researchers to use azide-labeled amino acids, incorporated into specific sites in a protein, to monitor conformational changes and dynamics with high temporal and spatial resolution using techniques like 2D-IR spectroscopy.

Spectroscopic Data for Azide Probes

| Parameter | Typical Value Range | Notes | Reference(s) |

| Asymmetric Stretch Frequency | ~2100 - 2125 cm⁻¹ | Sensitive to local environment; frequency increases with hydrogen bonding. | |

| Vibrational Lifetime | < 2 ps | Can be extended by attachment to heavy atoms or isotopic labeling. | |

| Extinction Coefficient | 900 - 1500 M⁻¹cm⁻¹ | Relatively high, allowing for detection at low concentrations. |

The short vibrational lifetime of the azide probe can be a limitation, but recent studies have shown that it can be extended by attaching the azide to a heavier atom or through isotopic labeling (e.g., with ¹⁵N).

Conclusion

This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. The strategic placement of the azide group provides a stable, bioorthogonal handle that can be readily incorporated into peptides and other biomolecules using standard synthetic methodologies. This azide functionality is the gateway to a host of powerful bioconjugation techniques, most notably CuAAC and SPAAC click chemistry, enabling the precise construction of complex therapeutic and diagnostic agents such as antibody-drug conjugates. Furthermore, the azide group's unique spectroscopic properties make it an effective site-specific probe for elucidating protein structure and dynamics. The continued application of this compound and similar reagents will undoubtedly fuel further innovation in the fields of chemical biology and medicine.

References

The Gatekeeper of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be fraught with uncontrolled polymerizations and side reactions were it not for the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, particularly in the context of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group's function, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles and workflows.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] By converting the highly nucleophilic amine into a carbamate, the Boc group effectively prevents its participation in unwanted reactions during peptide bond formation, thereby ensuring the orderly and specific elongation of the peptide chain.[1][2]

The introduction of the Boc group, or Boc protection, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base.[3][4] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.

Conversely, the removal of the Boc group, or deprotection, is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.

The acid lability of the Boc group, contrasted with its stability to basic conditions and hydrogenolysis, allows for an orthogonal protection strategy with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is crucial for the overall yield and purity of the synthesized peptide. The following tables summarize representative quantitative data for these reactions with various amino acids.

Table 1: Typical Yields for Boc Protection of Amino Acids

| Amino Acid | Reagents | Solvent System | Reaction Time (h) | Typical Yield (%) |

| Glycine | (Boc)₂O, NaOH | Water/Dioxane | 4 | 93-96 |

| Alanine | (Boc)₂O, NaOH | Water/Dioxane | 3 | >98 |

| Valine | (Boc)₂O, NaOH | Water/Dioxane | 6 | 63 |

| Leucine | (Boc)₂O, NaOH | Water/Dioxane | 25 | 68 |

| Phenylalanine | (Boc)₂O, NaOH | Water/tert-Butanol | Overnight | 78-87 |

| Aspartic Acid | (Boc)₂O, Et₃N | Acetone/Water | 0.5-4 | High Yield |

| Glutamic Acid | (Boc)₂O, Et₃N | Acetone/Water | 0.5-4 | High Yield |

| Histidine | (Boc)₂O, Et₃N | Methanol | - | 69 |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Solvent | Typical Concentration | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 30 min - 2 h | Most common method; requires scavengers for sensitive residues. |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 30 min - 4 h | Offers good selectivity, especially in the presence of tert-butyl esters. |

| Oxalyl Chloride | Methanol | 2-3 equivalents | 1-4 h | A milder alternative for sensitive substrates. |

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol describes a standard procedure for the N-Boc protection of an amino acid using Boc anhydride in a dioxane/water solvent system.

Materials:

-

Amino acid (1.0 eq)

-

1 M Sodium hydroxide (NaOH) solution

-

1,4-Dioxane

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in 1 M NaOH solution and 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O in dioxane dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC). A common mobile phase for Boc-protected amino acids is a mixture of chloroform and methanol (e.g., 95:5 v/v).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl or citric acid solution.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and remove the solvent under reduced pressure to yield the Boc-protected amino acid. The product can be further purified by crystallization if necessary.

General Protocol for TFA-Mediated Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc group from a peptide attached to a solid support.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Scavengers (if necessary, see Section 4)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM (v/v) to the resin. If the peptide contains sensitive amino acids, include appropriate scavengers in this solution.

-

Gently agitate the resin for 1-2 minutes and drain the solution.

-

Add a fresh solution of 25-50% TFA in DCM (with scavengers if needed) and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or TEA in DCM (2 x 2 minutes).

-

Wash the resin again with DCM (3-5 times) to remove excess base. The deprotected peptide-resin is now ready for the next coupling step.

Preventing Side Reactions: The Role of Scavengers

During the acidic deprotection of the Boc group, the generated tert-butyl cation is a reactive electrophile that can lead to the alkylation of nucleophilic amino acid side chains. This is particularly problematic for tryptophan, methionine, cysteine, and tyrosine residues. To prevent these undesired side reactions, scavengers are added to the deprotection solution to trap the tert-butyl cation.

Table 3: Scavengers for Sensitive Amino Acids in Boc Deprotection

| Sensitive Amino Acid | Side Reaction | Recommended Scavengers |

| Tryptophan (Trp) | Indole ring alkylation | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) |

| Methionine (Met) | S-alkylation to form sulfonium salt | Thioanisole, Dimethyl sulfide (DMS) |

| Cysteine (Cys) | Thiol alkylation | Ethanedithiol (EDT) |

| Tyrosine (Tyr) | Phenolic ring alkylation | Anisole, Phenol |

A commonly used scavenger cocktail for general purposes is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, a more robust mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical workflow in Boc-based solid-phase peptide synthesis.

Conclusion

The tert-butyloxycarbonyl protecting group remains a cornerstone of synthetic peptide chemistry. Its ease of introduction, stability under a range of conditions, and facile, selective removal with acid make it an invaluable tool for the controlled, stepwise synthesis of peptides. While the emergence of Fmoc chemistry has provided a popular alternative, the Boc strategy, particularly for the synthesis of long or challenging sequences, continues to be a robust and reliable method in the arsenal of the modern peptide chemist. A thorough understanding of its chemistry, coupled with the careful selection of reagents and the strategic use of scavengers, enables the successful synthesis of complex peptides for a wide array of applications in research and drug development.

References

Technical Guide: N3-D-Dab(Boc)-OH - A Versatile Building Block for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-D-Dab(Boc)-OH, a key reagent in modern medicinal chemistry and drug development. We will cover its chemical properties, applications, and provide a generalized experimental workflow for its use in bioconjugation via click chemistry.

Core Compound Specifications

This compound, also known as (S)-2-azido-4-[Boc-amino]butanoic acid, is a non-canonical amino acid derivative.[1] Its structure incorporates an azide moiety and a Boc-protected amine, making it an invaluable tool for peptide synthesis and the site-specific introduction of functionalities for "click" chemistry.[1]

There appears to be some inconsistency in the reported CAS Registry Number for this compound. Researchers are advised to verify the CAS number with their specific supplier. The most commonly cited numbers are presented below.

| Property | Value | Source |

| Molecular Formula | C9H16N4O4 | [1] |

| Molecular Weight | ~244.25 g/mol | |

| CAS Number | 1932403-71-8 or 1922891-74-4 | [1][2] |

| Appearance | White crystalline powder | |

| Purity | ≥95% | |

| Storage | Store at -20°C |

Applications in Research and Development

The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent modification using highly efficient and bioorthogonal click chemistry reactions. This enables a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): The azide group can be used to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

-

Peptide Labeling: Fluorescent dyes, radiolabels, or other reporter molecules can be attached to peptides for use in diagnostic assays and imaging studies.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to peptide-based drugs can improve their pharmacokinetic properties, such as half-life and solubility.

-

Synthesis of Complex Peptidomimetics: The ability to introduce novel functionalities allows for the creation of peptides with enhanced stability and biological activity.

Experimental Protocols: A Generalized Workflow for Click Chemistry

The following section outlines a general experimental workflow for the use of this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Incorporation of this compound into a Peptide Sequence

The first step involves the incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Boc protecting group on the side chain amine remains intact during the synthesis, while the Fmoc group on the alpha-amine is removed at each cycle to allow for chain elongation.

Deprotection of the Side Chain

Once the peptide synthesis is complete, the Boc protecting group on the Dab side chain is removed using acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine. This step is usually performed concurrently with the cleavage of the peptide from the solid support resin.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the azide-containing peptide in hand, the click reaction can be performed to conjugate it with an alkyne-functionalized molecule of interest (e.g., a drug, a dye).

A typical CuAAC protocol involves the following reagents:

-

Azide-functionalized peptide: The peptide containing the N3-D-Dab residue.

-

Alkyne-functionalized molecule: The molecule to be conjugated to the peptide.

-

Copper(II) sulfate (CuSO4): The source of the copper catalyst.

-

A reducing agent: Such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) species.

-

A copper ligand: Such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and improve reaction efficiency.

-

Buffer: A suitable buffer system, such as phosphate-buffered saline (PBS) or Tris buffer, to maintain the pH of the reaction.

The general steps for the CuAAC reaction are as follows:

-

Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the chosen buffer system.

-

Prepare fresh stock solutions of the copper(II) sulfate, reducing agent, and ligand.

-

Add the copper(II) sulfate and ligand to the reaction mixture.

-

Initiate the reaction by adding the reducing agent.

-

Allow the reaction to proceed at room temperature for a specified period, typically ranging from 1 to 24 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Once the reaction is complete, the desired conjugate can be purified using chromatographic methods.

Below is a graphical representation of a generalized experimental workflow for a CuAAC reaction.

Caption: Generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathways and Logical Relationships

It is important to note that this compound is a synthetic tool and not a component of endogenous signaling pathways. Its utility lies in the ability to create bespoke molecular probes and therapeutic agents to investigate and modulate these pathways. For instance, a peptide labeled with a fluorescent dye using this building block could be used to visualize its interaction with a specific receptor, thereby elucidating a particular signaling cascade.

The logical relationship in the application of this compound is a sequential process of incorporation, deprotection, and conjugation, as depicted in the workflow diagram above. This modular approach provides a high degree of flexibility in the design of complex biomolecules for a wide array of research and therapeutic purposes.

Caption: Logical workflow for the utilization of this compound in bioconjugation.

References

A Technical Guide to N3-D-Dab(Boc)-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-D-Dab(Boc)-OH, a versatile building block for advanced research in peptide synthesis, drug development, and bioconjugation. This document details commercial suppliers, key technical data, experimental workflows, and relevant reaction pathways to facilitate its effective use in the laboratory.

Introduction to this compound

This compound, or (S)-2-azido-4-[Boc-amino]butanoic acid, is a non-canonical amino acid derivative that has gained significant traction in chemical biology and medicinal chemistry. Its unique structure, featuring a terminal azide group and a Boc-protected amine, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules. The azide moiety serves as a handle for bioorthogonal "click chemistry" reactions, while the Boc protecting group allows for controlled, orthogonal deprotection strategies in complex synthetic schemes.

This reagent is particularly instrumental in the following research areas:

-

Peptide Synthesis: It is used as a building block to introduce azide functionalities into peptide chains, enabling the creation of modified peptides with enhanced therapeutic properties.

-

Drug Development: this compound plays a crucial role in the design of novel pharmaceuticals, including the development of prodrugs to improve bioavailability and reduce side effects.

-

Bioconjugation: It is widely employed in bioconjugation techniques to attach biomolecules to various substrates or other molecules, which is fundamental for creating targeted drug delivery systems and diagnostic tools.

-

Chemical Biology: This compound aids in the study of protein interactions and functions by allowing the introduction of specific labels or probes.

Commercial Suppliers and Technical Data

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers to aid in the selection of the most suitable product for your research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Storage Conditions |

| Chem-Impex | N3-Dab(Boc)-OH | 1932403-71-8 | C9H16N4O4 | 244.2 | ≥ 99% (HPLC, TLC) | 100MG, 250MG, 1G | 0 - 8 °C |

| CP Lab Safety | N3-Dab(Boc)-OH | 1932403-71-8 | C9H16N4O4 | 244.2477 | 99%+ (HPLC, TLC) | 1 gram | Not Specified |

| Immunomart | N3-L-Dab(Boc)-OH | 1932403-71-8 | C9H16N4O4 | Not Specified | Not Specified | Not Specified | -20℃ |

| Pharmaffiliates | N3-L-Dab(Boc)-OH | 1932403-71-8 | C9H16N4O4 | 244.25 | Not Specified | Not Specified | 2-8°C Refrigerator |

| TargetMol | N3-L-Dab(Boc)-OH | 1932403-71-8 | C9H16N4O4 | 244.25 | Not Specified | 10 mg, 50 mg | Powder: -20°C for 3 years |

Note: Data is subject to change. Please refer to the supplier's website for the most current information.

Experimental Workflows and Methodologies

The primary application of this compound involves its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), followed by a bioorthogonal click chemistry reaction to conjugate a molecule of interest.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical Fmoc-based SPPS workflow for incorporating this compound into a peptide sequence.

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the azide-modified peptide is synthesized, the azide group can be used in a highly efficient and specific click chemistry reaction. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

Caption: General workflow for a CuAAC "click" chemistry reaction.

Orthogonal Protection Strategy

The Boc group on the side chain of this compound is stable under the basic conditions used for Fmoc deprotection during SPPS. This orthogonality allows for selective deprotection of the side chain amine after peptide synthesis, enabling further modifications. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Caption: Orthogonal protection strategy for this compound.

Detailed Experimental Protocols

While specific reaction conditions should be optimized for each unique peptide sequence and conjugation partner, the following provides a general, representative protocol for the incorporation of this compound into a peptide and subsequent on-resin click chemistry.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure

Part A: Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Incorporation of this compound: Couple this compound using the same procedure as in step 4.

Part B: On-Resin CuAAC Click Chemistry

-

Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF and then DCM.

-

Click Reaction Cocktail: In a separate vial, prepare the click reaction cocktail by dissolving the alkyne-functionalized molecule (5-10 eq.), CuSO4 (1 eq.), and sodium ascorbate (5 eq.) in a degassed solvent mixture (e.g., DMF/water).

-

On-Resin Reaction: Add the click reaction cocktail to the peptide-resin and agitate at room temperature for 6-12 hours.

-

Washing: Wash the resin with DMF, water, and DCM.

Part C: Cleavage and Purification

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage: Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful and versatile tool for researchers in drug development, peptide chemistry, and chemical biology. Its unique combination of a bioorthogonal azide handle and an orthogonally protected amine allows for the precise and efficient synthesis of complex, modified biomolecules. This guide provides the foundational knowledge and experimental framework to successfully integrate this compound into a variety of research applications.

An In-depth Technical Guide to the Core Principles of Click Chemistry Using Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology, proteomics, and drug development, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, encompasses a set of biocompatible, rapid, and high-yielding reactions.[1] Central to many of these powerful bioorthogonal reactions is the azide functional group, a small and stable chemical handle that can be readily and specifically introduced into biomolecules like proteins through the use of azido amino acids.[1]

This technical guide provides a comprehensive overview of the fundamental principles and applications of click chemistry utilizing azido amino acids. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage these powerful techniques in their work. Azido amino acids are non-canonical amino acids that can be incorporated into peptides and proteins, offering a versatile tool for a wide array of applications, including protein labeling, cellular imaging, and the development of novel therapeutics such as antibody-drug conjugates (ADCs).[2][3] This guide will delve into the two primary and most utilized forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Azide: A Bioorthogonal Chemical Handle

The azide group (N₃) is an exemplary bioorthogonal handle due to several key features:

-

Small Size: Its diminutive size minimizes potential perturbations to the structure and function of the biomolecule into which it is incorporated.[1]

-

Stability: Azides are exceptionally stable in complex biological environments and do not readily react with endogenous functional groups found in proteins, nucleic acids, or lipids.

-

Specific Reactivity: Azides undergo highly specific and efficient cycloaddition reactions with alkyne partners, forming a stable triazole linkage.

Core Click Chemistry Reactions with Azido Amino Acids

The cycloaddition reaction between an azide and an alkyne is the cornerstone of click chemistry in bioconjugation. This reaction can be facilitated in two primary ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to exclusively form a 1,4-disubstituted triazole. This reaction is celebrated for its rapid kinetics and consistently high yields, making it a workhorse in the field of bioconjugation. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper ions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction. SPAAC is bioorthogonal and has proven to be an invaluable tool for labeling and imaging molecules in living cells and organisms.

Quantitative Data Presentation

The efficiency and kinetics of click chemistry reactions are critical for experimental design. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions involving azido amino acids.

Table 1: Reaction Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Azide- and Alkyne-modified Peptides | Copper wire, DMF, 50 °C | >95 | |

| Azide- and Alkyne-derivatised α-amino acid | CuSO₄, NaAsc, TBTA ligand, RT, 18h | 78 (overall) | |

| Azide- and Alkyne-modified Peptides | CuSO₄ (2 eq.), NaAsc (2.2 eq.), pH 5.0, RT | >98 | |

| On-resin cyclization of heptapeptide | 1.5 eq. CuI, DMF | ~89 |

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Azide-Containing Molecule | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Benzyl Azide | DIBO (Dibenzocyclooctynol) | Not specified, but faster than many cyclooctynes | |

| Peptide with novel azido amino acid | DBCO (Dibenzocyclooctyne) | 0.34 | |

| Peptide with novel azido amino acid | BCN (Bicyclo[6.1.0]nonyne) | 0.28 | |

| Benzyl Azide | DIFO (Difluorinated cyclooctyne) | Similar to DIBO | |

| Benzyl Azide | DIBAC | Faster than DIFO or BCN | |

| 4-azidopyridine | BCN | Up to 10-fold faster than benzyl azide | |

| Fluoroalkyl azides | BCN | Faster than non-fluorinated alkyl azides |

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the use of a photo-activatable azido amino acid, p-azido-L-phenylalanine (azF), to investigate the protein-protein interaction between the serotonin 5-HT₂A receptor (5-HT₂A R) and the metabotropic glutamate 2 receptor (mGluR2), which form a G-protein coupled receptor (GPCR) heterocomplex. This interaction is a key aspect of their signaling function.

References

An In-Depth Technical Guide to N3-D-Dab(Boc)-OH in Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug development, the precise, site-specific modification of peptides is paramount for enhancing their therapeutic properties, elucidating biological functions, and creating novel molecular tools. N3-D-Dab(Boc)-OH, or Nα-azido-Nγ-(tert-butoxycarbonyl)-D-2,4-diaminobutyric acid, has emerged as a critical building block for this purpose. This versatile amino acid derivative provides a bioorthogonal azide handle, enabling the covalent attachment of a wide array of functionalities to a peptide backbone through highly efficient and specific "click chemistry" reactions.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in advanced peptide modifications. Detailed experimental protocols and quantitative data are presented to assist researchers in leveraging this powerful tool for their drug discovery and chemical biology endeavors.

Chemical Properties and Synthesis

This compound is a non-proteinogenic amino acid characterized by an azide group at the α-position and a Boc-protected amine on the side chain. The Boc protecting group ensures the stability of the side-chain amine during peptide synthesis and can be selectively removed under acidic conditions to allow for further modifications.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H16N4O4 | [5] |

| Molecular Weight | 244.25 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95% | |

| Storage | 2-8°C |

The synthesis of Dab derivatives can be achieved through various routes, often starting from readily available amino acids like glutamine. For instance, a common strategy involves a Hofmann rearrangement of Nα-protected glutamine, followed by the protection of the newly formed γ-amino group.

Table 2: Representative Synthesis Yield for a Dab Derivative

| Reaction Step | Starting Material | Product | Reported Yield | Reference(s) |

| Hofmann Rearrangement | Nα-Boc-L-Gln-OH | Nα-Boc-L-α,γ-diaminobutyric acid | 87% | |

| Boc Protection | Fmoc-Dab-OH | Fmoc-Dab(Boc)-OH | 85-87% |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc-based SPPS protocols. The carboxylic acid can be activated using common coupling reagents, and the azide group is stable throughout the synthesis cycles, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a Kaiser test. A negative (yellow) result indicates successful coupling.

4. Washing:

-

Wash the resin with DMF, dichloromethane (DCM), and DMF again to remove excess reagents and byproducts.

5. Chain Elongation:

-

Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Post-Synthetic Modification via Click Chemistry

The azide moiety introduced by this compound serves as a versatile handle for subsequent modifications using click chemistry. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule. This allows for the conjugation of various payloads, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.

Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1. Resin Preparation:

-

Swell the azide-containing peptide-resin in a degassed solvent mixture (e.g., DMF/water).

2. Preparation of the Click Reaction Cocktail:

-

In a separate vial, prepare the following mixture (for a 0.1 mmol scale):

-

Alkyne-functionalized molecule (5-10 equivalents)

-

Copper(I) source: Copper(II) sulfate (CuSO4) (1 eq.) and sodium ascorbate (5 eq.)

-

Base: DIPEA (10 eq.)

-

Solvent: Degassed DMF

-

3. On-Resin Reaction:

-

Add the click reaction cocktail to the peptide-resin.

-

Agitate the reaction mixture at room temperature for 6-12 hours.

4. Washing:

-

Wash the resin thoroughly with DMF, water, and DMF.

5. Peptide Cleavage and Deprotection:

-

Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5).

6. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Studying Protein-Protein Interactions

Peptides modified with this compound are valuable tools for investigating protein-protein interactions (PPIs). The azide handle allows for the attachment of photoreactive crosslinkers or affinity tags, enabling the identification of binding partners. A general workflow for such an experiment is outlined below.

Experimental Workflow: "Click-MS" for PPI Identification

This workflow combines the site-specific incorporation of an azide-modified amino acid with click chemistry and mass spectrometry to identify protein interaction partners.

-

Cell Culture and Lysis: Cells expressing the protein of interest are cultured and then lysed to release the cellular proteins.

-

Affinity Enrichment: The azide-modified peptide is incubated with the cell lysate to allow for binding to its target protein.

-

Click Chemistry with a Tag: An alkyne-containing tag (e.g., biotin-alkyne) is added to the mixture along with the CuAAC reaction components. This results in the covalent attachment of the tag to the peptide, which is bound to its target protein.

-

Pull-down: The tagged peptide-protein complex is captured using streptavidin-coated beads.

-

Elution and Digestion: The captured proteins are eluted from the beads and digested into smaller peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target protein and its interaction partners.

References

Safety and Handling Precautions for N3-D-Dab(Boc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for N3-D-Dab(Boc)-OH based on available data and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the information provided should be supplemented with a thorough risk assessment by qualified personnel before handling this chemical. Always consult your institution's safety guidelines and the supplier-provided information.

Introduction

This compound, with the systematic name (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative widely used in peptide synthesis and click chemistry. Its azide functionality allows for the facile introduction of modifications into peptides and other biomolecules, making it a valuable tool in drug discovery and development. As with any chemical reagent, understanding its properties and potential hazards is crucial for safe handling in a laboratory setting. This guide provides a detailed overview of the known properties and recommended safety procedures for this compound.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. This information has been compiled from various chemical supplier databases.

| Property | Value |

| Chemical Formula | C₉H₁₆N₄O₄ |

| Molecular Weight | 244.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95 - 97 °C |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C is recommended for long-term storage. Some suppliers recommend -20°C. |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and alcohols. |

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet, a definitive GHS classification for this compound is not available. However, based on the functional groups present (azide) and the general nature of similar chemical compounds, the following potential hazards and precautions should be considered.

Potential Hazards

-

Azide-containing compounds: Organic azides can be energetic materials and may be sensitive to heat, shock, or friction. While the risk is generally lower for molecules of this size compared to smaller organic azides, it should not be entirely dismissed.

-

Unknown Toxicity: The toxicological properties of this compound have not been extensively studied. As a prudent measure, it should be treated as a potentially hazardous substance.

-

Irritation: Like many fine chemical powders, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

Safety and Handling Precautions

The following table outlines the recommended safety and handling precautions. These are based on general best practices for handling chemical reagents in a research laboratory.[1][2][3]

| Precaution Category | Recommendation |

| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles are mandatory.[4][5] Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Body Protection: A laboratory coat must be worn. Respiratory Protection: For handling large quantities or when generating dust, a NIOSH-approved respirator may be necessary. |

| Engineering Controls | Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required. |

| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. Do not heat the compound unnecessarily. Avoid grinding or subjecting the solid to excessive friction or shock. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store away from heat and sources of ignition. Recommended storage temperature is 2-8°C. |

| First Aid Measures | In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

| Spill and Disposal | Spill: For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. |

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical powder like this compound in a laboratory setting.

Risk Management: Hierarchy of Controls

A systematic approach to minimizing chemical exposure involves a hierarchy of controls. The following diagram illustrates this principle, which should be applied when working with this compound and other chemical reagents.

By prioritizing higher-level controls, such as using a fume hood (an engineering control), the reliance on personal protective equipment as the sole line of defense is reduced, leading to a safer laboratory environment.

Conclusion

While this compound is a valuable reagent in modern chemical biology and drug development, it is imperative that researchers handle it with the appropriate precautions. The lack of a comprehensive, publicly available Safety Data Sheet necessitates a conservative approach to its handling, treating it as a potentially hazardous substance. By adhering to the general safety principles outlined in this guide, including the consistent use of personal protective equipment, proper engineering controls, and a well-defined handling workflow, researchers can minimize their risk of exposure and ensure a safe working environment. Always perform a risk assessment specific to your experimental conditions before commencing work.

References

Methodological & Application